molecular formula C10H11BrClNO3 B2507160 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride CAS No. 2416233-92-4

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

Cat. No.: B2507160
CAS No.: 2416233-92-4
M. Wt: 308.56
InChI Key: YQRYNWKFNRHZMX-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride (CAS: 1352707-91-5) is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The molecule features a bromine substituent at position 8 and a carboxylic acid group at position 5, which is stabilized as a hydrochloride salt to enhance solubility . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a scaffold for drug discovery, though specific biological targets remain under investigation. Its molecular weight is approximately 292.61 g/mol (calculated from C₁₀H₁₀BrClNO₃), and its structural rigidity and polarity make it suitable for interactions with biological receptors .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3.ClH/c11-6-1-2-7-8(5-6)15-4-3-12-9(7)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYCXCZMKYKEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride typically involves the bromination of a benzoxazepine precursor followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, under controlled temperature conditions. The carboxylation step may involve the use of carbon dioxide or a carboxylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield de-brominated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazepine derivatives.

    Reduction: De-brominated or hydrogenated benzoxazepine derivatives.

    Substitution: Amino or thiol-substituted benzoxazepine derivatives.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of benzoxazepine compounds exhibit antibacterial properties. Specifically, compounds similar to 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine have shown effectiveness against various gram-positive and gram-negative bacteria. For instance, studies indicate that certain derivatives possess minimum inhibitory concentrations (MIC) that suggest potential as antibacterial agents .

Anticancer Properties

The compound has been explored for its anticancer potential. A study highlighted the synthesis of various oxazepine derivatives that displayed cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .

Neuropharmacological Effects

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been investigated for their effects on neurotransmitter systems. Some studies suggest that these compounds may act as antagonists at adrenergic and serotoninergic receptors, which could have implications for treating conditions like anxiety and depression .

Synthesis of Novel Compounds

The compound serves as a building block in synthetic organic chemistry. It can be utilized in the formation of more complex heterocyclic structures through various reactions such as Suzuki coupling and Mannich reactions . These synthetic pathways are crucial for developing new pharmaceuticals.

Data Table: Applications Overview

Application AreaDescriptionReference
Antibacterial ActivityEffective against gram-positive and gram-negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuropharmacological EffectsActs on adrenergic and serotoninergic receptors
Synthetic ChemistryBuilding block for complex heterocycles

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzoxazepine derivatives found that one derivative exhibited significant antibacterial activity with an MIC value of 50 mg/mL against E. coli. This highlights the potential for developing new antibiotics based on the structural framework of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine .

Case Study 2: Cancer Cell Line Testing

In vitro testing of various oxazepine derivatives revealed that several compounds showed promising cytotoxicity against human breast cancer cell lines. The most effective compound induced apoptosis through mitochondrial pathways and was further studied for its structure-activity relationship to enhance efficacy .

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzoxazepine core distinguishes the target compound from structurally related heterocycles:

  • Benzodiazepines (e.g., 8-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzodiazepine hydrochloride) : Contain two nitrogen atoms in the seven-membered ring, increasing basicity and altering receptor binding profiles compared to the oxygen-containing benzoxazepine .
  • Benzodithiazines (e.g., compounds 10–13 in ) : Feature a sulfur-rich core (SO₂ groups) and fused aromatic systems, leading to distinct electronic properties and metabolic stability .

Key Insight : The oxygen atom in benzoxazepines enhances polarity and hydrogen-bonding capacity, whereas sulfur in benzodithiazines increases lipophilicity and redox activity .

Substituent Position and Functional Groups

Positional isomerism and functional group variations significantly impact physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 8-Br, 5-COOH (HCl salt) ~292.61 High solubility due to HCl salt; polar carboxylic acid enhances bioavailability .
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid 9-Br, 7-COOH, 5-keto group ~286.1 Keto group reduces acidity; bromine at position 9 may alter steric interactions .
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate 8-Br, 5-COOCH₃ 286.1 Ester form decreases water solubility; methyl group enhances lipophilicity .
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Complex benzodithiazine with Br, Cl, and hydrazine 504.85 Sulfur atoms and hydrazine moiety increase metabolic stability and redox activity .

Key Insight : The target compound’s 8-bromo substituent and ionized carboxylic acid group optimize it for aqueous environments, while ester analogs (e.g., methyl ester) are more suited for lipid membrane penetration .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base or ester derivatives (e.g., methyl ester in ) .
  • Thermal Stability : Benzodithiazine derivatives (e.g., compound 10, mp 311–312°C) exhibit higher thermal stability than benzoxazepines, likely due to rigid sulfur-containing cores .
  • Spectral Data : The target compound’s NMR signals (unavailable in evidence) would differ from analogs like compound 12 (1H-pyrrole-2-carbaldehyde derivative), which shows distinct aromatic proton shifts at δ 6.20–6.25 ppm .

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride (CAS: 1352707-91-5) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H11BrClNO3
Molecular Weight308.55 g/mol
CAS Number1352707-91-5
Purity95%
IUPAC NameThis compound

Biological Activity

Research has indicated that compounds related to the benzoxazepine class exhibit various biological activities, particularly in the central nervous system (CNS). The following sections summarize key findings regarding the biological effects of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.

Pharmacological Effects

  • CNS Activity : Studies have shown that benzoxazepines can modulate neurotransmitter systems. For instance, certain derivatives have demonstrated anxiolytic and sedative effects in animal models .
  • Receptor Interaction : The compound may interact with GABA_A receptors, similar to other benzodiazepines. This interaction can influence neuronal excitability and synaptic transmission .
  • Antidepressant Potential : Some analogs have been investigated for antidepressant-like effects in behavioral assays in rodents .

Case Studies

Several studies have explored the pharmacological profile of related compounds:

  • Study on CNS Activity : A pharmacological study involving 4-amino derivatives of benzoxazepines showed significant activity on the CNS in mice, suggesting that structural modifications can enhance biological efficacy .
  • Benzodiazepine Receptor Modulation : Research indicated that certain benzodiazepine derivatives could downregulate GABA_A receptor binding over prolonged exposure, affecting their therapeutic potential and side effect profiles .
  • Synthesis and Activity Correlation : A study detailing the synthesis of various tetrahydrobenzoxazepines reported that structural variations significantly influenced their biological activity. This suggests that the specific configuration of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives could be crucial for their pharmacological properties .

Q & A

Q. What are the established synthetic routes for 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of a benzoxazepine precursor followed by carboxylation and subsequent hydrochlorination. Key steps include:

  • Bromination : Electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to minimize side reactions .
  • Carboxylation : Introduction of the carboxylic acid group via carbon dioxide insertion or oxidation of a methyl ester precursor .
  • Hydrochloride Formation : Neutralization with HCl to stabilize the compound and improve crystallinity .
    Methodological Note : Optimize bromination stoichiometry (1.2–1.5 eq Br₂) and use inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Purity can be assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify the benzoxazepine scaffold and bromine substitution. Key signals include aromatic protons (δ 7.2–7.8 ppm) and the carboxylic acid proton (δ 12–13 ppm, broad) .
  • Hydrochloride Confirmation : FT-IR shows a strong absorption band at 2500–3000 cm⁻¹ for the HCl salt .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Conduct shake-flask assays to determine pH-dependent solubility (e.g., pH 1–7) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Target Identification : Screen against kinase or GPCR panels due to structural similarity to benzodiazepine derivatives .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to analogs like methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate to assess carboxylic acid impact .
  • Anti-inflammatory Potential : Test COX-1/COX-2 inhibition via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can reaction optimization resolve low yields in the bromination step?

  • Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃, AlCl₃) to enhance regioselectivity.
  • Solvent Effects : Compare yields in DCM vs. THF; DCM may reduce polar byproducts.
  • Byproduct Analysis : Use LC-MS to identify dibrominated or oxidized impurities. Adjust stoichiometry or reaction time accordingly .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzoxazepine core?

Modification Impact on Activity Reference
Bromine replacement (e.g., Cl)Reduced anticancer potency but improved solubility
Carboxylic acid → EsterEnhanced membrane permeability but lower target affinity
Ring expansion (7- to 8-membered)Altered receptor binding kinetics

Q. How can researchers address contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).
  • Metabolic Stability : Test hepatic microsome stability (human/rat) to rule out rapid degradation masking efficacy .
  • Epimerization Risk : Monitor stereochemical integrity via chiral HPLC, as racemization may alter target interactions .

Q. What advanced analytical methods are critical for impurity profiling?

  • High-Resolution MS : Identify trace impurities (e.g., dehalogenated byproducts).
  • X-ray Crystallography : Resolve ambiguities in hydrochloride salt formation (e.g., counterion positioning) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which impacts formulation stability .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

  • Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified) and replicate across multiple models.
  • Compound Purity : Ensure ≥95% purity via orthogonal methods (NMR, LC-MS).
  • Solvent Artifacts : DMSO concentrations >0.1% can induce cytotoxicity; validate with solvent-only controls .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or half-life.
  • Mechanistic Depth : Limited studies on downstream signaling pathways (e.g., MAPK/ERK modulation).

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